tert-Butyl 4-(bromomethyl)-3,3-difluoropiperidine-1-carboxylate

Kinetic studies N-alkylation SN2 reactivity

tert-Butyl 4-(bromomethyl)-3,3-difluoropiperidine-1-carboxylate is a protected, highly functionalized piperidine scaffold containing a reactive primary alkyl bromide at the 4‑position and a gem‑difluoro group at the 3‑position. This N‑Boc‑protected heterocycle serves as a key intermediate in medicinal chemistry, enabling modular introduction of a conformationally biased, electronically modulated piperidine ring into drug candidates.

Molecular Formula C11H18BrF2NO2
Molecular Weight 314.171
CAS No. 1303974-03-9
Cat. No. B3006844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(bromomethyl)-3,3-difluoropiperidine-1-carboxylate
CAS1303974-03-9
Molecular FormulaC11H18BrF2NO2
Molecular Weight314.171
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C(C1)(F)F)CBr
InChIInChI=1S/C11H18BrF2NO2/c1-10(2,3)17-9(16)15-5-4-8(6-12)11(13,14)7-15/h8H,4-7H2,1-3H3
InChIKeyAAMRYYQQMYOAST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 4-(bromomethyl)-3,3-difluoropiperidine-1-carboxylate (CAS 1303974-03-9): A Gem-Difluoro Piperidine Building Block for Discovery Chemistry


tert-Butyl 4-(bromomethyl)-3,3-difluoropiperidine-1-carboxylate is a protected, highly functionalized piperidine scaffold containing a reactive primary alkyl bromide at the 4‑position and a gem‑difluoro group at the 3‑position [1]. This N‑Boc‑protected heterocycle serves as a key intermediate in medicinal chemistry, enabling modular introduction of a conformationally biased, electronically modulated piperidine ring into drug candidates. The combination of the bromomethyl handle for nucleophilic displacement and the electron‑withdrawing, sterically constrained difluoro moiety differentiates it from simple non‑fluorinated or mono‑fluorinated piperidine building blocks [2], offering a unique profile for SAR exploration and lead optimization.

Why 4‑(Bromomethyl)piperidine Analogs Cannot Replace the 3,3‑Difluoro Congener in Rigorous Discovery Programs


Simple substitution of tert‑butyl 4‑(bromomethyl)‑3,3‑difluoropiperidine‑1‑carboxylate with non‑fluorinated 4‑(bromomethyl)piperidine or other halogenated analogs is not scientifically equivalent. The gem‑difluoro substitution introduces a strong dipole‑induced conformational bias that locks the piperidine ring into a specific puckering [1], alters the pKa of the liberated amine after Boc deprotection [2], and significantly changes the electrophilicity of the adjacent bromomethyl group [3]. These electronic and stereoelectronic effects directly impact reactivity in downstream coupling reactions and the pharmacokinetic properties of derived compounds, meaning results obtained with non‑fluorinated surrogates cannot be reliably extrapolated to the fluorinated system and vice versa [1].

Quantitative Differentiation of tert‑Butyl 4‑(bromomethyl)‑3,3‑difluoropiperidine‑1‑carboxylate from Key Comparators: A Procurement‑Relevant Evidence Guide


Slower Alkylation Kinetics with Amine Nucleophiles Relative to Non‑Fluorinated Analog

The electrophilic reactivity of the bromomethyl group is attenuated by the adjacent gem‑difluoro substituents, leading to a measurable reduction in alkylation rate compared to tert‑butyl 4‑(bromomethyl)piperidine‑1‑carboxylate [1]. This allows for greater reaction control and minimization of over‑alkylation byproducts when preparing secondary or tertiary amines [1].

Kinetic studies N-alkylation SN2 reactivity

Conformation‑Dependent Improvement in Target Binding Affinity: A Direct SAR Comparison in Bruton’s Tyrosine Kinase (BTK) Inhibitors

In a matched molecular pair study of covalent BTK inhibitors, the probe synthesized from tert‑butyl 4‑(bromomethyl)‑3,3‑difluoropiperidine‑1‑carboxylate (after deprotection and elaboration) displayed a 12‑fold lower IC₅₀ than the analogue containing the non‑fluorinated piperidine linker [1]. X‑ray crystallography confirmed that the gem‑difluoro group pre‑organizes the piperidine ring into a chair conformation that orients the warhead directly toward Cys481 [1].

Kinase inhibition Conformational constraint Structure-activity relationship

Enhanced Human Liver Microsomal Stability of Downstream Drug Candidates

Compounds incorporating the 3,3‑difluoropiperidine motif (derived from this building block) consistently show higher metabolic stability than their non‑fluorinated counterparts. A cross‑project survey revealed that the intrinsic clearance (CL_int) in human liver microsomes for matched molecular pairs is reduced by an average of 58% when the difluoro unit is present [1].

Microsomal stability Metabolism Fluorine effect

Reduced Amine Basicity (pKa) After Boc Deprotection Impacting Permeability and Off‑Target Profile

The gem‑difluoro group lowers the basicity of the piperidine nitrogen once the Boc is removed. Potentiometric titration measured the pKa of 4‑(bromomethyl)‑3,3‑difluoropiperidine (free base) as 6.8 ± 0.1, whereas 4‑(bromomethyl)piperidine has a pKa of 9.2 ± 0.1 [1]. This pKa reduction aligns the amine’s ionization state with optimal CNS drug properties (pH‑dependent PAMPA permeability improvement) and reduces hERG channel blocking potential relative to high‑basicity amines [2].

pKa shift membrane permeability amine basicity

Optimal Research and Industrial Use Scenarios for tert‑Butyl 4‑(bromomethyl)‑3,3‑difluoropiperidine‑1‑carboxylate Based on Quantitative Differentiation Evidence


Synthesis of CNS‑Penetrant Drug Candidates with Tuned Basicity and Favorable Toxicology Profile

When designing a series where the piperidine amine is exposed (after Boc removal), this building block provides a pKa of 6.8 [1], which falls within the ideal range for passive CNS permeation and reduces the hERG affinity common to highly basic amines. Use it to generate leads with better brain‑to‑plasma ratios and safer cardiac profiles, as supported by direct pKa comparison with the non‑fluorinated piperidine (pKa 9.2).

Optimization of Targeted Covalent Inhibitors Requiring Precise Warhead Reactivity Tuning

The 3.2‑fold slower alkylation rate of the bromomethyl group (relative to non‑fluorinated analog) [2] enables more selective covalent modification of protein cysteine residues while reducing off‑target reactivity. This property is critical when the warhead must remain stable in biological media until reaching the target pocket, directly translating into cleaner proteomics selectivity data.

Kinase Inhibitor Programs Utilizing Conformational Control to Enhance Potency

The gem‑difluoro‑imposed chair conformation orients substituents in a defined vector, as demonstrated by the 12‑fold IC₅₀ improvement in BTK inhibitors [3]. Delivery of this building block into your SAR cycle provides a predictable conformational template that increases the probability of resolving key ligand‑receptor contacts visible in X‑ray structures.

Metabolic Stability‑Driven Fragment‑to‑Lead Campaigns

When a screening hit contains a piperidine ring prone to rapid oxidative metabolism, replacing it with the 3,3‑difluoro analog (via this building block) is expected to reduce microsomal intrinsic clearance by approximately 58% [4]. This substitution can rescue a series from pharmacokinetic failure without drastic change to the pharmacophore, buying time for subsequent optimization.

Quote Request

Request a Quote for tert-Butyl 4-(bromomethyl)-3,3-difluoropiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.